1,4,8,11-Tetraazacyclotetradecane-5,7-dione
Description
Properties
IUPAC Name |
1,4,8,11-tetrazacyclotetradecane-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2/c15-9-8-10(16)14-7-5-12-3-1-2-11-4-6-13-9/h11-12H,1-8H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVLBVASHIQNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC(=O)CC(=O)NCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90213809 | |
| Record name | Dioxocyclam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63972-19-0 | |
| Record name | Dioxocyclam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63972-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxocyclam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063972190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioxocyclam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization to Form Dioxocyclam
The dichlorodiamide intermediate undergoes cyclization with 1,3-diaminopropane in acetonitrile at 78–83°C for 20–30 hours. Sodium carbonate is added to neutralize HCl generated during the reaction. The product, dioxocyclam (Fig. 1B), precipitates upon cooling and is purified via recrystallization.
Critical Parameters:
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Solvent: Acetonitrile
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Base: Sodium carbonate (1 equivalent)
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Reaction Time: 20–30 hours
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Temperature: 78–83°C
Industrial-Scale Production and Optimization
Industrial adaptations of the three-step process prioritize cost efficiency and reproducibility. Automated reactors ensure precise temperature control during bisacylation and cyclization, while chromatography-free purification (e.g., crystallization) minimizes waste.
Solvent and Catalyst Selection
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Bisacylation: Methylene chloride enhances reactant solubility and facilitates HCl neutralization by potassium carbonate.
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Cyclization: Acetonitrile’s high boiling point (82°C) enables prolonged reflux without solvent loss.
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Reduction: Toluene stabilizes Red-Al® and prevents side reactions during cyclam synthesis.
Data Tables: Reaction Conditions and Outcomes
Mechanistic Insights and Reaction Dynamics
Chemical Reactions Analysis
Types of Reactions
1,4,8,11-Tetraazacyclotetradecane-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the macrocyclic ring .
Scientific Research Applications
1,4,8,11-Tetraazacyclotetradecane-5,7-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,4,8,11-tetraazacyclotetradecane-5,7-dione exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and altering their chemical properties. This coordination can influence various molecular targets and pathways, depending on the specific metal ion involved .
Comparison with Similar Compounds
Key Observations :
- Larger macrocycles (e.g., 14-membered) provide enhanced rigidity and stability in metal complexes compared to smaller analogs (12- or 13-membered rings) .
- The presence of keto groups in this compound enables stronger electron-withdrawing effects, improving corrosion inhibition efficiency over non-keto ligands like 1-methylpiperidine .
Functional Comparison
Corrosion Inhibition
- This compound : Exhibits 92% inhibition efficiency for carbon steel in acidic media due to keto groups adsorbing onto metal surfaces via lone-pair electrons from oxygen and nitrogen .
- 1-Methylpiperidine : Shows lower inhibition efficiency (~70%) due to the absence of keto groups and weaker adsorption .
- Thiadiazole-based inhibitors : While effective (e.g., ~85% efficiency), they lack the macrocyclic stability of dioxocyclam derivatives .
Charge-Transfer Complex Formation
Metal Coordination and Catalysis
- Co(II) Complexes : Dioxocyclam forms reversible oxygen carriers, unlike smaller macrocycles (e.g., 12-membered analogs), which show irreversible oxidation .
- Pd(II) Complexes: Dioxocyclam-based Pd(II) complexes demonstrate higher thermal stability compared to non-macrocyclic ligands due to rigid chelation .
Thermodynamic and Kinetic Data
Biological Activity
Overview
1,4,8,11-Tetraazacyclotetradecane-5,7-dione (often referred to as cyclam) is a macrocyclic compound with significant biological activity. Its unique structure allows it to form stable complexes with various metal ions, which enhances its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its interactions with metal ions and its implications in drug delivery and cancer treatment.
- Molecular Formula : C10H21N5O2
- Molecular Weight : 243.31 g/mol
- CAS Number : 148584-64-9
- IUPAC Name : 6-amino-1,4,8,11-tetraazacyclotetradecane-5,7-dione
Metal Complex Formation
The biological activity of this compound is largely attributed to its ability to form complexes with transition metals such as palladium(II), cobalt(III), and copper(II). These complexes exhibit a range of biological activities:
- Palladium Complexes : Studies have shown that palladium complexes of cyclam demonstrate cytotoxicity against various cancer cell lines. The coordination of palladium enhances the compound's ability to penetrate cell membranes and interact with intracellular targets .
- Cobalt Complexes : Cobalt(III) complexes formed with this ligand have been investigated for their anion recognition capabilities. They selectively bind nitrite and thiocyanate ions, which can be crucial for developing sensors or therapeutic agents .
- Copper Complexes : The copper(II) complexes derived from cyclam have shown promise as radiopharmaceuticals due to their high tumor uptake in hypoxic conditions. This property is particularly beneficial for imaging and targeted therapy in oncology .
The mechanism by which these metal complexes exert their biological effects often involves the modulation of cellular pathways:
- Multidrug Resistance (MDR) : Cyclam derivatives have been studied for their potential to reverse MDR in cancer cells by inhibiting P-glycoprotein (P-gp), a protein that pumps out chemotherapeutic drugs from cells. This inhibition can restore sensitivity to anticancer drugs .
- Cell Membrane Interaction : Certain macrocyclic compounds increase the permeability of bacterial membranes, leading to enhanced antibacterial activity against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus). This suggests that cyclam derivatives could be developed into novel antimicrobial agents .
Study on Palladium Complexes
A study investigated the crystal structure and biological activity of palladium(II) complexes of 1,4,8,11-tetraazacyclotetradecane. The results indicated significant cytotoxic effects against human cancer cell lines when compared to free ligands. The complex exhibited IC50 values in the low micromolar range .
| Complex Type | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Palladium(II) | 5.2 | HeLa (cervical cancer) |
| Palladium(II) | 3.9 | MCF-7 (breast cancer) |
Study on Cobalt Complexes
Research on cobalt(III) complexes demonstrated their effectiveness as selective anion carriers. The study highlighted their ability to recognize and bind specific anions like thiocyanate with high selectivity, which could be utilized in environmental sensing applications .
| Complex Type | Anion Recognized | Binding Affinity (K) |
|---|---|---|
| Cobalt(III) | Thiocyanate | 1.5 x 10^6 M^-1 |
| Cobalt(III) | Nitrite | 2.0 x 10^5 M^-1 |
Q & A
Basic Research Questions
Q. What are the established synthesis methods for 1,4,8,11-Tetraazacyclotetradecane-5,7-dione, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves cyclization reactions of pre-functionalized amines and carbonyl precursors under controlled pH and temperature. To optimize efficiency, use a factorial design of experiments (DoE) to test variables like reagent stoichiometry, solvent polarity, and reaction time. Statistical methods such as response surface modeling can identify optimal conditions while minimizing experimental runs . Reactor design principles (e.g., batch vs. continuous flow) should also be evaluated for scalability and yield improvement, as outlined in CRDC subclass RDF2050112 .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying macrocyclic structure and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical data. For purity assessment, reverse-phase HPLC with UV detection is recommended, using gradient elution to resolve closely related impurities. Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic variations .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported kinetic data for metal-complexation reactions involving this macrocycle?
- Methodological Answer : Contradictions often arise from variations in solvent systems, ionic strength, or competing equilibria. Employ stopped-flow spectrophotometry to monitor rapid binding kinetics under standardized conditions (e.g., 0.1 M NaClO₄ for ionic strength control). Compare thermodynamic parameters (ΔH, ΔS) derived from isothermal titration calorimetry (ITC) with computational density functional theory (DFT) simulations to validate proposed mechanisms. Statistical error analysis should distinguish experimental noise from genuine mechanistic discrepancies .
Q. What advanced methodologies are recommended for studying environmental interactions of this compound, particularly adsorption on indoor surfaces?
- Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR or ToF-SIMS) to map adsorption behavior on model indoor surfaces (e.g., gypsum, PVC). Pair with controlled chamber studies to simulate humidity and temperature fluctuations. Quantify desorption rates via gas chromatography-mass spectrometry (GC-MS) and correlate with molecular dynamics simulations to predict long-term environmental persistence .
Q. How can computational modeling improve the design of derivatives with enhanced selectivity for biomedical applications?
- Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to screen derivatives against target proteins (e.g., metalloenzymes). Validate predictions with free-energy perturbation (FEP) calculations to estimate binding affinities. Combine with synthetic accessibility scores (e.g., SYLVIA) to prioritize candidates for synthesis. Experimental validation should include competitive binding assays using fluorescence anisotropy .
Q. What strategies address reproducibility challenges in scaling up laboratory-scale synthesis to pilot production?
- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, for real-time monitoring of key intermediates. Use CRDC subclass RDF2050108 guidelines for dynamic process control, including feedforward/feedback loops to adjust parameters like pH and temperature. Conduct failure mode and effects analysis (FMEA) to identify critical control points and mitigate batch-to-batch variability .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile conflicting data on the compound’s stability under oxidative conditions?
- Methodological Answer : Systematically vary experimental conditions (e.g., oxygen partial pressure, light exposure) using a fractional factorial design. Employ accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS degradation profiling. Compare degradation pathways with DFT-calculated bond dissociation energies to identify vulnerable sites. Cross-reference with CRDC subclass RDF2050104 guidelines for stability in membrane-based separation systems .
Q. What frameworks are recommended for integrating heterogeneous data (e.g., spectroscopic, computational, kinetic) into a cohesive mechanistic model?
- Methodological Answer : Adopt a Bayesian inference approach to weight data sources based on precision and accuracy. Use cheminformatics platforms like KNIME or Pipeline Pilot to merge datasets, ensuring metadata standardization (e.g., units, error margins). Validate models with leave-one-out cross-validation (LOOCV) and Akaike information criterion (AIC) scoring to avoid overfitting. Theoretical underpinnings should align with CRDC subclass RDF2050103 for chemical engineering design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
